

Technical Guidance: Physicochemical Characterization of 4-Iodo-2,3-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2,3-dimethylphenol**

Cat. No.: **B101308**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the melting and boiling points of **4-Iodo-2,3-dimethylphenol** (CAS No. 17938-69-1), a compound of interest in synthetic chemistry and drug discovery. Due to a lack of readily available experimental data for these specific physical properties, this document provides a summary of known computational data, the properties of the parent compound 2,3-dimethylphenol for reference, and detailed experimental protocols for the determination of its melting and boiling points.

Physicochemical Properties

While experimentally determined melting and boiling points for **4-Iodo-2,3-dimethylphenol** are not extensively documented in the scientific literature, a collection of computed properties and data for the parent compound, 2,3-dimethylphenol, offers valuable context.

Property	4-Iodo-2,3-dimethylphenol	2,3-Dimethylphenol (Parent Compound)
Molecular Formula	C ₈ H ₉ IO ^[1]	C ₈ H ₁₀ O ^[2]
Molecular Weight	248.06 g/mol ^{[1][3]}	122.16 g/mol ^{[2][4]}
CAS Number	17938-69-1 ^{[1][5]}	526-75-0 ^{[2][4]}
Melting Point	Data not available	70-73 °C ^[4]
Boiling Point	Data not available	217 °C ^[4]
XLogP3	2.9 ^[3]	2.6
Hydrogen Bond Donor Count	1 ^[1]	1 ^[6]
Hydrogen Bond Acceptor Count	1 ^[1]	1 ^[6]

Experimental Protocols

To empower researchers to determine the precise melting and boiling points of **4-Iodo-2,3-dimethylphenol**, the following standard laboratory procedures are provided.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state. This is a key indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **4-Iodo-2,3-dimethylphenol** sample is completely dry and finely powdered. A small amount can be ground using a mortar and pestle.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom. The sample height should be approximately 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This will inform the rate of heating for a more precise measurement.
- Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).^{[7][8]}

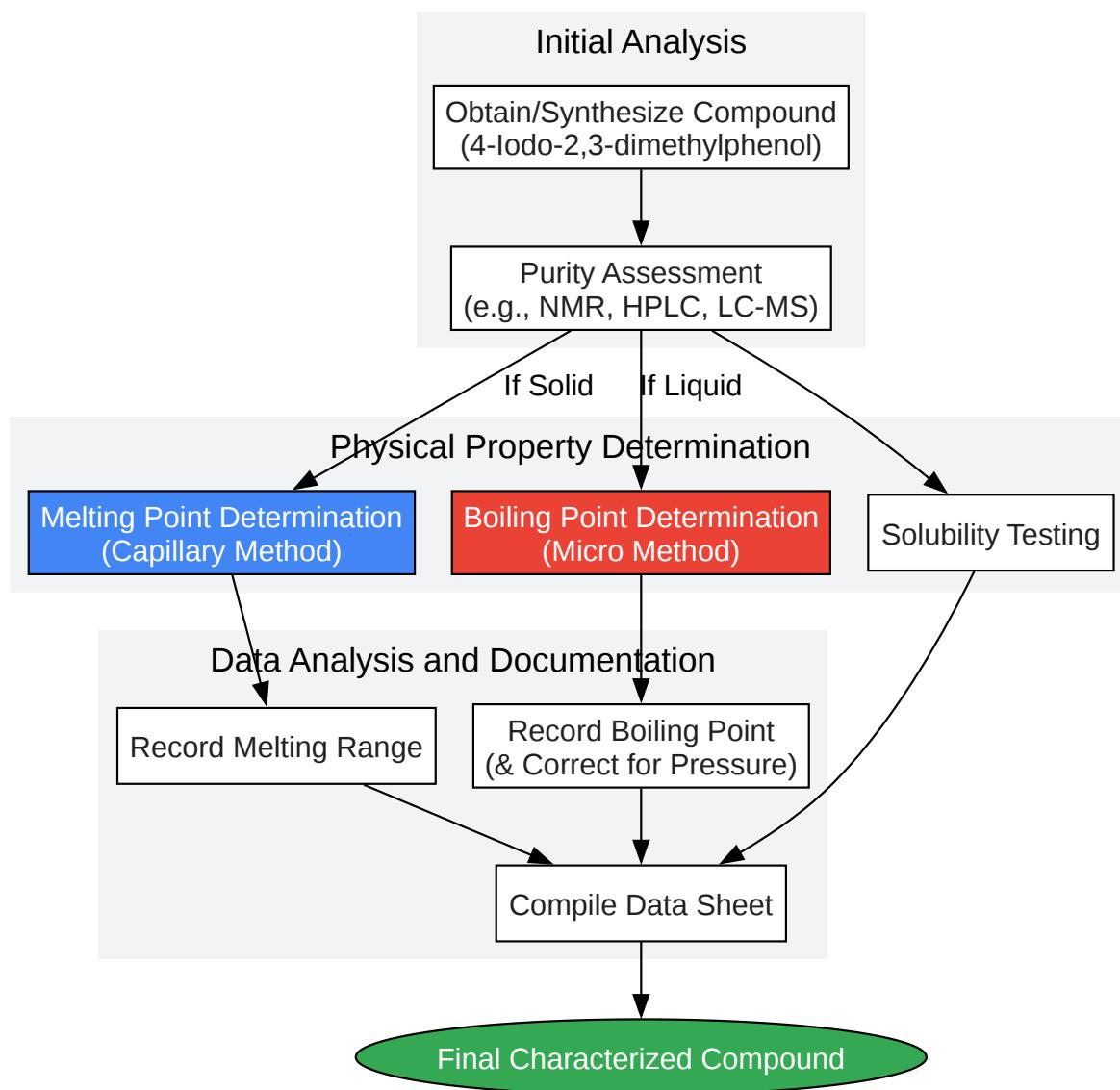
Boiling Point Determination (Micro Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This method is suitable for small sample quantities.

Apparatus:

- Small test tube or Durham tube
- Capillary tube (sealed at one end)
- Thermometer

- Heating bath (e.g., Thiele tube with mineral oil or a sand bath)
- Rubber band or wire to attach the tube to the thermometer


Procedure:

- Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid **4-Iodo-2,3-dimethylphenol** into the small test tube.
- Capillary Inversion: Place a capillary tube (the same type used for melting points) into the test tube with the sealed end pointing upwards.
- Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[\[9\]](#)
- Heating: Immerse the assembly in a heating bath. Heat the bath gradually.[\[10\]](#)[\[11\]](#)
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
- Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[\[9\]](#) Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the characterization of a chemical compound where key physical properties are unknown.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-2,3-dimethylphenol | C8H9IO | CID 19813555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-二甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Iodo-2,3-dimethylphenol | CAS 17938-69-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Showing Compound o-Xylenol (FDB004551) - FooDB [foodb.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Guidance: Physicochemical Characterization of 4-Iodo-2,3-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101308#melting-and-boiling-point-of-4-iodo-2-3-dimethylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com